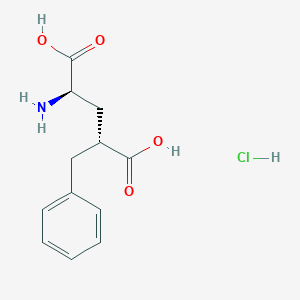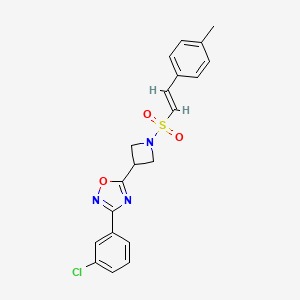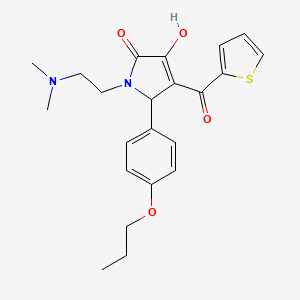![molecular formula C18H20Cl2N2O6S2 B2656062 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine CAS No. 428498-35-5](/img/structure/B2656062.png)
1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibitors
1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine derivatives have been studied for their potential in inhibiting the HIV-1 reverse transcriptase enzyme. For instance, Romero et al. (1994) synthesized a variety of analogues that were significantly more potent than the lead molecule in this class, showcasing their potential as non-nucleoside HIV-1 reverse transcriptase inhibitors (Romero et al., 1994).
Metal-Free Solvothermal Reactions
In the field of crystal growth and design, Lu et al. (2011) explored the reactions of halogenated derivatives with piperazine, leading to the formation of organic complexes. This study highlighted a novel metal-free in situ ligand formation, indicating a potential application in the synthesis of new organic materials (Lu et al., 2011).
Dopamine Uptake Inhibitors
Ironside et al. (2002) discussed the synthesis of a dopamine uptake inhibitor, GBR-12909, which includes derivatives of piperazine. This study focused on developing a robust process for large-scale preparation, emphasizing the compound's significance in neurological research (Ironside et al., 2002).
Nanofiltration Membrane Development
Research by Liu et al. (2012) in the field of membrane science involved using derivatives similar to 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine in the development of sulfonated thin-film composite nanofiltration membranes. These membranes showed improved water flux and dye rejection, indicating their utility in water treatment and purification (Liu et al., 2012).
Drug Metabolism Studies
The study of drug metabolism is another significant area where derivatives of this compound have been utilized. For example, Kawashima et al. (1991) investigated the metabolites of a related compound in rats, providing insights into the metabolic pathways and potential implications for pharmacokinetics (Kawashima et al., 1991).
Antimicrobial Activity
Lunagariya et al. (2007) synthesized and evaluated the antimicrobial activities of bis-1,3,5-triazinyl dithiocarbamates, which share structural similarities with 1,4-Bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine. This highlights the potential use of such compounds in developing new antimicrobial agents (Lunagariya et al., 2007).
Chemical Analysis
El-Sherbiny et al. (2005) utilized a similar compound for the separation and analysis of flunarizine and its degradation products, demonstrating the application of piperazine derivatives in analytical chemistry (El-Sherbiny et al., 2005).
Future Directions
properties
IUPAC Name |
1,4-bis[(4-chloro-2-methoxyphenyl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O6S2/c1-27-15-11-13(19)3-5-17(15)29(23,24)21-7-9-22(10-8-21)30(25,26)18-6-4-14(20)12-16(18)28-2/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJBYLIVNMTPFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(4-chloro-2-methoxybenzenesulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2655979.png)
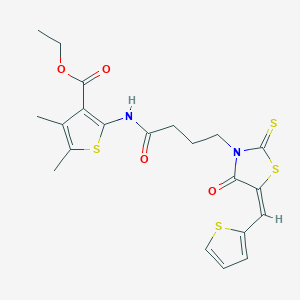
![Ethyl 4-{2-[2,4-dihydroxy-3-(piperidylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2655982.png)
![6-(2-Oxopropyl)-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2655984.png)
![(5-bromopyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2655985.png)
![N-[3-(3,4-dichlorophenyl)imidazo[1,2-a]pyridin-8-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2655987.png)
![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4-dimethoxybenzamide](/img/structure/B2655989.png)
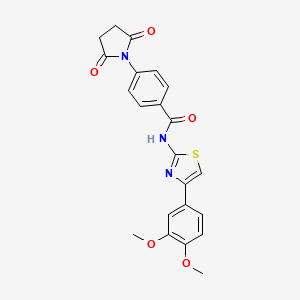
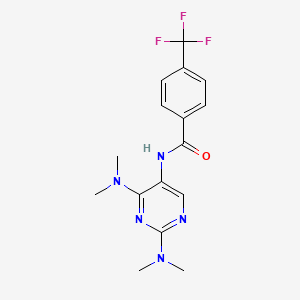
![5-(3-nitrophenyl)-2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2655994.png)
![2-Ethyl-5-((3-methylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2655996.png)
